Clavulone III

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

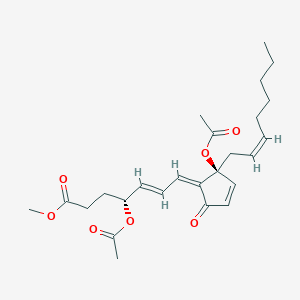

Clavulone III is a clavulone, an acetate ester and a methyl ester.

科学的研究の応用

Key Characteristics:

- Chemical Class : Prostanoids

- Source : Derived from the marine octocoral Clavularia

- Biological Activities : Cytotoxicity, anti-inflammatory effects

Cytotoxic Activity

Research has demonstrated that Clavulone III exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human oral cancer cells (Ca9-22) with an IC50 value of less than 13 µM . Such findings suggest its potential as an anti-cancer agent.

Comparative Cytotoxicity Data:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | Ca9-22 | < 13 |

| Major Analog | Ca9-22 | 3.96 |

Anti-Inflammatory Properties

Clavulone derivatives have been reported to possess excellent anti-inflammatory activities. In vivo studies indicated that these compounds could reduce inflammation-related symptoms in animal models, showcasing their potential as therapeutic agents for inflammatory diseases .

Experimental Findings:

- Model Used : DBA/MC fibrosarcoma cells

- Results : Significant reduction in granulation tissue weight compared to control groups.

Pharmacological Potential

The pharmacological activities of this compound and its derivatives extend beyond cytotoxicity and anti-inflammatory effects. They have shown promise in treating various conditions such as leukemia and solid tumors. In particular, Clavulone II demonstrated high activity against Ehrlich ascites tumor in vivo, with notable survival rates observed in treated mice .

Case Study Insights:

- Study Type : In vivo testing on mice inoculated with tumor cells

- Findings : 50% survival rate at 60 days post-treatment with Clavulone II.

化学反応の分析

Enzymatic Hydrolysis

-

Selective Ester Cleavage :

Porcine liver esterase (PLE) selectively hydrolyzes methyl esters in clavulone derivatives to yield O-demethylclavulone III (Table 1, Reaction 1).

Orange peel acetylesterase targets acetyl esters, producing O-deacetylthis compound derivatives .

Organocuprate Reduction

-

Epoxide Reduction :

10,11-Epoxythis compound undergoes organocuprate reduction to form 12-O-deacetylthis compound, preserving the cyclopentenone structure while modifying side-chain functionality .

Reaction Mechanisms and Computational Insights

Computational studies using the united reaction valley approach (URVA) reveal:

Reaction Phases

-

Curvature Analysis :

Reactions involving clavulones progress through distinct phases:

Electrostatic Effects

-

Surface Potential Modulation :

Applying small voltages (±100–300 mV) to catalytic surfaces enhances reaction rates by orders of magnitude, a strategy applicable to acid-catalyzed transformations of clavulones .

Data Table: Key Reactions of this compound

Mechanistic Highlights

-

Enzymatic Specificity : PLE preferentially hydrolyzes methyl esters due to steric and electronic complementarity with its active site .

-

Electrochemical Enhancement : Modest voltage application (e.g., 200 mV) accelerates proton-coupled electron transfers in clavulone reactions, reducing activation barriers .

-

Curvature-Driven Pathways : URVA analysis identifies transition states where bond reorganization coincides with maximal reaction path curvature .

特性

分子式 |

C25H34O7 |

|---|---|

分子量 |

446.5 g/mol |

IUPAC名 |

methyl (E,4R,7Z)-4-acetyloxy-7-[(2S)-2-acetyloxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |

InChI |

InChI=1S/C25H34O7/c1-5-6-7-8-9-10-17-25(32-20(3)27)18-16-23(28)22(25)13-11-12-21(31-19(2)26)14-15-24(29)30-4/h9-13,16,18,21H,5-8,14-15,17H2,1-4H3/b10-9-,12-11+,22-13+/t21-,25-/m0/s1 |

InChIキー |

QXSYLWTUKSQQCP-XJHMFZNOSA-N |

SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

異性体SMILES |

CCCCC/C=C\C[C@@]\1(C=CC(=O)/C1=C\C=C\[C@@H](CCC(=O)OC)OC(=O)C)OC(=O)C |

正規SMILES |

CCCCCC=CCC1(C=CC(=O)C1=CC=CC(CCC(=O)OC)OC(=O)C)OC(=O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。